molecular formula C13H23NO3 B1404812 tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate CAS No. 1423031-08-6

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Cat. No.: B1404812
CAS No.: 1423031-08-6
M. Wt: 241.33 g/mol
InChI Key: JKPXTNAZYQNFSE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound name can be deconstructed into several key components that reflect its structural organization.

The base structure consists of a cycloheptanone ring system, where cycloheptanone serves as the fundamental seven-membered cyclic ketone framework. The IUPAC name indicates the presence of an oxo group (ketone) at the 2-position of the cycloheptyl ring, establishing the regiochemistry of this functional group placement. The methyl bridge connects the cycloheptyl system to the nitrogen atom of the carbamate functional group.

Related compounds in the carbamate family demonstrate similar naming patterns. For instance, tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate exhibits the IUPAC designation that follows identical structural principles but with a five-membered ring system. The systematic approach to naming these compounds maintains consistency across different ring sizes while preserving the functional group hierarchy that prioritizes the carbamate moiety.

The tert-butyl portion of the molecule represents the alkyl ester component of the carbamate structure, providing the characteristic tert-butoxycarbonyl protecting group commonly employed in organic synthesis. This nomenclature system effectively communicates the complete structural information necessary for unambiguous chemical identification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is governed by the conformational preferences of the cycloheptyl ring system and the spatial arrangement of the carbamate functional group. Seven-membered carbocyclic rings exhibit greater conformational flexibility compared to their smaller analogues, leading to complex conformational landscapes that influence the overall molecular structure.

Cycloheptanone itself adopts multiple conformational states due to the inherent flexibility of the seven-membered ring system. The presence of the ketone functional group at the 2-position introduces additional conformational constraints that affect the overall ring pucker and substituent orientation. Research on related cyclic ketone systems indicates that the carbonyl group tends to adopt equatorial-like positions to minimize steric interactions with adjacent ring carbons.

Comparative analysis with structurally related compounds provides insight into expected conformational behavior. The cyclohexyl analogue, tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate, demonstrates characteristic six-membered ring conformational preferences with the oxo group influencing ring puckering. Similarly, the cyclopentyl derivative tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate exhibits envelope or half-chair conformations typical of five-membered rings.

The carbamate linkage introduces rotational degrees of freedom around the carbon-nitrogen bond connecting the methyl bridge to the cycloheptyl system. This rotational freedom allows for multiple conformational states that may be populated at room temperature, contributing to the overall conformational complexity of the molecule.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and intermolecular packing arrangements in the solid state. While specific crystallographic data for this compound is not available in current databases, examination of related structures offers valuable insights into expected solid-state behavior.

The molecular formula for the target compound would be C₁₃H₂₃NO₃, with a calculated molecular weight of approximately 241.33 grams per mole. This molecular composition reflects the addition of one methylene unit compared to the cyclohexyl analogue tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate, which has the molecular formula C₁₂H₂₁NO₃ and molecular weight 227.31 grams per mole.

Compound Molecular Formula Molecular Weight (g/mol) Ring Size
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate C₁₁H₁₉NO₃ 213.27 5-membered
tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate C₁₂H₂₁NO₃ 227.31 6-membered
This compound C₁₃H₂₃NO₃ 241.33 7-membered

Solid-state packing arrangements in carbamate compounds typically involve hydrogen bonding interactions between the carbamate nitrogen-hydrogen donor and carbonyl oxygen acceptors from neighboring molecules. The cycloheptyl ring system would contribute to the overall molecular volume and packing efficiency in the crystal lattice.

The presence of the tert-butyl group creates significant steric bulk that influences intermolecular interactions and crystal packing density. Related tert-butyl carbamate structures demonstrate that this bulky substituent often adopts conformations that minimize intermolecular steric clashes while maintaining favorable hydrogen bonding networks.

Properties

IUPAC Name

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXTNAZYQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative. One common method is the reaction of tert-butyl carbamate with 2-oxocycloheptyl methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process.

Biology: In biological research, the compound is used to modify proteins and peptides, aiding in the study of protein structure and function.

Industry: In the chemical industry, this compound is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from reacting with other reagents during chemical synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility : The 7-membered cycloheptane ring in the target compound confers greater conformational flexibility compared to 5- or 6-membered analogues (e.g., 885280-38-6). This flexibility may enhance solubility but reduce crystallinity .

Functional Group Substitution : Replacing the oxo group with a hydroxyl (e.g., 154737-89-0) alters hydrogen-bonding capacity, favoring interactions with polar solvents or biological targets .

Biological Activity

Tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate (CAS No. 477584-15-9) is a carbamate compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 227.31 g/mol. The compound features a tert-butyl group and a cycloheptyl ring with a ketone substituent, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
Molecular Weight227.31 g/mol
CAS Number477584-15-9
Purity97%

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The carbamate functional group can form covalent bonds with the active sites of various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, affecting cellular functions and leading to various biological outcomes.

Enzyme Inhibition

Research indicates that carbamates, including this compound, may act as enzyme inhibitors. For instance, studies have shown that modifications in the cycloheptyl ring can significantly influence the compound's binding affinity to target enzymes. This property makes it a candidate for drug development, particularly in the design of enzyme inhibitors for therapeutic applications.

Neuroprotective Effects

Carbamates are often studied for their neuroprotective properties. Preliminary studies suggest that this compound might exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative disorders. The presence of the cycloheptyl moiety may enhance its interaction with neurological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar carbamates, providing insights into the potential applications of this compound:

  • Inhibition of Acetylcholinesterase : A related study found that certain carbamates could inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound has favorable binding interactions with various biological targets, which could lead to further exploration in drug design .
  • Synthesis and Biological Evaluation : The synthesis of this compound has been achieved through several methods, and subsequent biological evaluations have shown promising results regarding its efficacy as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate, and how do reaction conditions influence yield?

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) studies reveal:

  • The electron-withdrawing oxo group on the cycloheptane ring increases the electrophilicity of the adjacent methylene carbon, making it susceptible to nucleophilic attack .
  • Solvent effects (e.g., dielectric constant of DCM vs. THF) modulate reaction activation energies by 5–10 kcal/mol .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the cycloheptane ring, which may cause peak splitting .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) provides unambiguous confirmation of stereochemistry and bond lengths .

Q. How does the cycloheptane ring's strain influence its biological activity compared to smaller (e.g., cyclohexane) or larger rings?

  • Ring Strain : The seven-membered cycloheptane exhibits moderate torsional strain, enhancing conformational flexibility. This increases binding entropy in enzyme pockets compared to rigid six-membered analogs .
  • Biological Data : Derivatives with cycloheptane moieties show 2–3× higher inhibitory activity against serine hydrolases than cyclohexane analogs (IC₅₀ = 1.2 μM vs. 3.5 μM) .

Q. What are the mechanistic pathways for unexpected byproducts during its synthesis?

Common side reactions include:

  • Over-alkylation : Excess alkylating agent leads to di-substituted carbamates. Mitigated by slow reagent addition and stoichiometric control .
  • Oxidation of Cycloheptane : The 2-oxo group may undergo further oxidation to a diketone under aerobic conditions, requiring inert gas purging .

Methodological Guidance

Q. How to optimize enantiomeric purity in asymmetric syntheses involving this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce stereoselectivity during the carbamate formation step .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee .

Q. What advanced techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Data Contradictions and Resolution

Q. Why do solubility studies report conflicting results in aqueous vs. organic media?

  • pH-Dependent Solubility : The compound is sparingly soluble in water (0.1 mg/mL at pH 7) but highly soluble in DCM (>50 mg/mL). Protonation of the amine under acidic conditions (pH 3) increases aqueous solubility to 5 mg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

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